molecular formula C16H21ClN2O3 B15060736 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)

Cat. No.: B15060736
M. Wt: 324.80 g/mol
InChI Key: WNBSMMYLGFGMGS-CABCVRRESA-N
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Description

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) is a complex organic compound with a unique structure that includes a piperidine ring, an acetylaMino group, and a chlorophenylmethyl group

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) typically involves multiple steps, including the formation of the piperidine ring and the introduction of the acetylaMino and chlorophenylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylaMino and chlorophenylmethyl groups play a crucial role in its activity, influencing its binding to target molecules and its overall biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) can be compared with other similar compounds that have a piperidine ring and functional groups. Some similar compounds include:

  • 1-Piperidinecarboxylic acid, 4-(4-aminophenyl)-4-methyl-, 1,1-dimethylethyl ester
  • Phenyl boronic acid (PBA) containing BODIPY dyes These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI).

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

methyl (2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-11(20)18-14-7-8-19(16(21)22-2)15(10-14)9-12-3-5-13(17)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,18,20)/t14-,15+/m1/s1

InChI Key

WNBSMMYLGFGMGS-CABCVRRESA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCN([C@H](C1)CC2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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